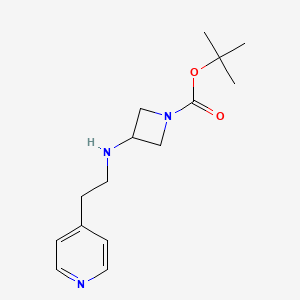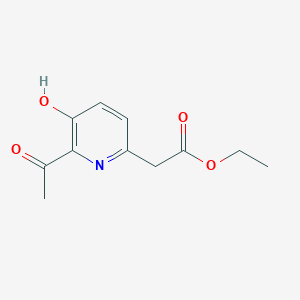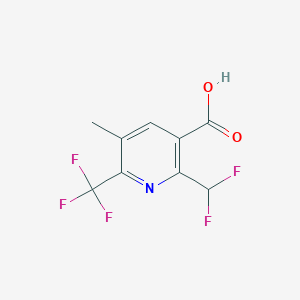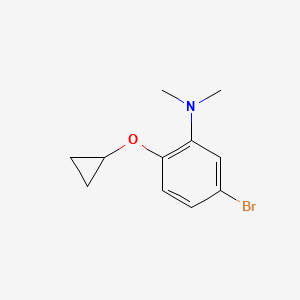
5-Amino-6-formylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-formylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group at the 5th position and a formyl group at the 6th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to form 5-nitro-6-formylnicotinic acid, followed by reduction to yield the desired this compound. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or electrochemical reduction. These methods are designed to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products:
Oxidation: 5-Amino-6-carboxynicotinic acid.
Reduction: 5-Amino-6-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Amino-6-formylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Amino-6-formylnicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as those related to nicotinic acid metabolism.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation
Comparación Con Compuestos Similares
5-Amino-nicotinic acid: Lacks the formyl group but shares the amino group.
6-Formylnicotinic acid: Lacks the amino group but shares the formyl group.
Hydroxycinnamic acids: Similar in structure but differ in functional groups and biological activities .
Uniqueness: 5-Amino-6-formylnicotinic acid is unique due to the presence of both amino and formyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
5-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,8H2,(H,11,12) |
Clave InChI |
VYTRDCCICJLUHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















